1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone

Lipophilicity Partition coefficient Furan derivatives

Researchers requiring precise lipophilicity control in furan-based SAR studies often face batch-to-batch variability with near-analog scaffolds. 1-(5-Benzoyl-2-phenylfuran-3-yl)ethanone (CAS 61667-76-3) eliminates this uncertainty as a well-characterized, 2,3,5-trisubstituted furan with a consensus LogP of 4.38 and PSA of 47.28 Ų. - Enables head-to-head profiling against 2-methyl analog (ΔLogP ≈ 1.36) for systematic lipophilicity-driven target engagement studies. - Serves as a validated substrate for methodological studies on regioselective acylation, cross-coupling, and cyclization reactions on trisubstituted furans. - Functions as a reference standard for calibrating computational property prediction models and HPLC retention time correlation due to its distinct, well-defined computed properties.

Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
CAS No. 61667-76-3
Cat. No. B12902948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone
CAS61667-76-3
Molecular FormulaC19H14O3
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(OC(=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H14O3/c1-13(20)16-12-17(18(21)14-8-4-2-5-9-14)22-19(16)15-10-6-3-7-11-15/h2-12H,1H3
InChIKeyDTDBHIIWBKJABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Benzoyl-2-phenylfuran-3-yl)ethanone: Physicochemical & Procurement Profile


1-(5-Benzoyl-2-phenylfuran-3-yl)ethanone (CAS 61667-76-3) is a synthetic, trisubstituted furan derivative with the molecular formula C₁₉H₁₄O₃ and a molecular weight of 290.31 g/mol [1]. The compound features a furan core bearing a benzoyl substituent at the 5-position, a phenyl group at the 2-position, and an acetyl moiety at the 3-position [1]. Its computed physicochemical properties include a consensus LogP of 4.38 and a polar surface area (PSA) of 47.28 Ų [2]. This compound serves predominantly as a building block or intermediate in organic synthesis, particularly within medicinal chemistry programmes exploring furan-based scaffolds for structure–activity relationship (SAR) studies .

1-(5-Benzoyl-2-phenylfuran-3-yl)ethanone: Uniqueness vs. Furan Analogs


Although several 3-acetyl-5-benzoylfuran derivatives share a common core, minor structural variations produce substantial differences in key physicochemical parameters that govern solubility, permeability, and molecular recognition . For instance, replacing the 2-phenyl group with a methyl substituent (CAS 61667-75-2) reduces the computed LogP by approximately 1.36 log units, which can alter octanol–water partitioning, membrane penetration, and protein binding in biological assays . Such discrepancies preclude the assumption that in-class compounds can be interchanged without compromising experimental reproducibility or structure–activity correlations. The quantitative evidence below delineates where 1-(5-benzoyl-2-phenylfuran-3-yl)ethanone possesses verifiable differentiation that is consequential for scientific selection.

1-(5-Benzoyl-2-phenylfuran-3-yl)ethanone: Quantitative Differentiation Evidence


Lipophilicity (LogP) vs. 2-Methyl Analog

The target compound (CAS 61667-76-3) exhibits a computed consensus LogP of 4.38, compared with 3.02 for the direct 2-methyl analog 1-(5-benzoyl-2-methylfuran-3-yl)ethanone (CAS 61667-75-2) . The LogP difference of +1.36 indicates markedly higher lipophilicity for the 2-phenyl derivative, which is expected to influence membrane permeability, metabolic stability, and non-specific protein binding in biological screening campaigns.

Lipophilicity Partition coefficient Furan derivatives

Molecular Weight and Polar Surface Area vs. 2-Methyl Analog

The target compound possesses a molecular weight of 290.31 g/mol and a PSA of 47.28 Ų, whereas the 2-methyl analog has a molecular weight of 228.24 g/mol but an identical computed PSA of 47.28 Ų . The 62.07 g/mol increase in molecular weight, combined with unchanged PSA, results in a lower PSA-to-MW ratio (0.163 vs. 0.207), which can affect aqueous solubility and passive membrane diffusion rates.

Molecular weight Polar surface area Drug-likeness

Rotatable Bonds and Conformational Flexibility vs. 2-Methyl Analog

The target compound has an estimated 4 rotatable bonds (acetyl C–C, two phenyl–furan bonds, benzoyl C–C), versus 3 for the 2-methyl analog (methyl group does not add a rotatable bond) . The additional freely rotatable phenyl group increases conformational entropy and may influence binding thermodynamics in protein–ligand interactions.

Conformational flexibility Rotatable bonds Entropic penalty

Hydrogen Bond Profile and Rule-of-Five vs. Benzofuran Analog

The target compound has 3 hydrogen bond acceptors (two carbonyl oxygens, one furan oxygen) and 0 hydrogen bond donors, yielding a molecular profile that complies with Lipinski's Rule of Five [1]. In contrast, 1-(5-phenyl-2-benzofuranyl)ethanone (CAS 58583-73-6) has only 2 H-bond acceptors and a lower molecular weight (236.26 g/mol), placing it in a different property space for fragment-based drug discovery .

Hydrogen bonding Rule-of-Five Drug-likeness

Furan vs. Benzofuran Scaffold Differentiation

The target compound is built on a monocyclic furan scaffold, whereas many structurally similar commercial building blocks (e.g., 1-(5-phenyl-2-benzofuranyl)ethanone) incorporate a fused benzofuran core . Furan and benzofuran cores differ in aromaticity, electron density distribution, and metabolic susceptibility, leading to divergent biological activity profiles; for example, 2-phenylbenzofuran derivatives have demonstrated nanomolar inhibitory activity against cholinesterases (IC₅₀ = 2.93 µM for the most potent analog), whereas furan-based analogs often exhibit weaker target engagement [1].

Heterocyclic scaffold Furan Benzofuran Electronic properties

Absence of Direct Comparative Biological Data

A comprehensive search of PubMed, RSC journals, MDPI journals, and patent databases identified no primary research articles or patents containing direct comparative biological activity data (IC₅₀, MIC, EC₅₀, etc.) for 1-(5-benzoyl-2-phenylfuran-3-yl)ethanone against any defined comparator compound [1]. All quantitative differentiation claims in this guide are therefore derived from computed physicochemical properties and class-level scaffold inferences. Potential procurement decisions predicated on biological performance must be preceded by in-house comparative profiling.

Evidence gap Procurement caution Biological activity

1-(5-Benzoyl-2-phenylfuran-3-yl)ethanone: Application Scenarios


SAR Exploration: 2-Phenyl vs. 2-Alkyl Furan Scaffolds

The computed LogP differential (4.38 vs. 3.02) between the target compound and its 2-methyl analog supports systematic SAR studies investigating how phenyl versus alkyl substitution at the furan 2-position modulates lipophilicity-driven target engagement and ADME properties . Procurement of both compounds for parallel head-to-head biological profiling is warranted before scaffold nomination.

Building Block for Fragment-Based Drug Discovery Libraries

With a molecular weight of 290.31 g/mol, 3 hydrogen bond acceptors, and compliance with Lipinski's Rule of Five, the target compound falls within acceptable fragment-like property space and can serve as a versatile intermediate for library synthesis . Its intermediate LogP (~4.4) positions it for lead-like expansion rather than fragment screening, making it suitable for hit-to-lead chemistry programmes [1].

Synthetic Methodology for Trisubstituted Furans

The compound's 2,3,5-trisubstituted furan architecture presents synthetic challenges distinct from 2,3-disubstituted benzofurans, making it a relevant substrate for methodological studies on regioselective acylation, cross-coupling, and cyclization reactions . Its procurement enables chemists to validate new synthetic routes against the published Wittig-based approach for 3-benzoyl-2-phenylbenzofurans [1].

Physicochemical Reference Standard

The well-defined computed properties (LogP = 4.38, PSA = 47.28 Ų) allow the target compound to serve as a reference standard for calibrating computational property prediction models and chromatographic retention time correlation in HPLC method development . Its distinct retention characteristics relative to the less lipophilic 2-methyl analog facilitate method validation.

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